molecular formula C15H11ClO3 B099328 2-(3-Chloro-4-methylbenzoyl)benzoic acid CAS No. 15254-27-0

2-(3-Chloro-4-methylbenzoyl)benzoic acid

Cat. No.: B099328
CAS No.: 15254-27-0
M. Wt: 274.7 g/mol
InChI Key: UIABSHHBLMGEQI-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methylbenzoyl)benzoic acid is an organic compound with the molecular formula C15H11ClO3 It is a derivative of benzoic acid, where the benzoyl group is substituted with a 3-chloro-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methylbenzoyl)benzoic acid typically involves the Friedel-Crafts acylation reaction. The process can be summarized as follows:

    Starting Materials: Benzoic acid and 3-chloro-4-methylbenzoyl chloride.

    Catalyst: Aluminum chloride (AlCl3) is commonly used as a catalyst.

    Solvent: Anhydrous dichloromethane or carbon disulfide.

    Reaction Conditions: The reaction is carried out under anhydrous conditions at a temperature range of 0-5°C.

The reaction proceeds with the formation of an acylium ion intermediate, which then reacts with the benzene ring of benzoic acid to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors equipped with temperature control and stirring mechanisms.

    Purification: The crude product is purified using recrystallization or column chromatography.

    Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methylbenzoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 3-chloro-4-methylbenzoic acid.

    Reduction: Formation of 2-(3-chloro-4-methylbenzyl)benzoic acid.

    Substitution: Formation of 2-(3-amino-4-methylbenzoyl)benzoic acid or 2-(3-thiomethyl-4-methylbenzoyl)benzoic acid.

Scientific Research Applications

2-(3-Chloro-4-methylbenzoyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylbenzoyl)benzoic acid involves its interaction with specific molecular targets. The compound can:

    Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Modulate Receptors: Interact with cellular receptors to modulate signaling pathways.

    Induce Apoptosis: Trigger programmed cell death in certain cell types through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorobenzoyl)benzoic acid: Lacks the methyl group on the benzoyl ring.

    2-(4-Methylbenzoyl)benzoic acid: Lacks the chlorine atom on the benzoyl ring.

    2-Benzoylbenzoic acid: Lacks both the chlorine and methyl groups on the benzoyl ring.

Uniqueness

2-(3-Chloro-4-methylbenzoyl)benzoic acid is unique due to the presence of both chlorine and methyl substituents on the benzoyl ring. This combination of substituents can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from its analogs.

Properties

IUPAC Name

2-(3-chloro-4-methylbenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-9-6-7-10(8-13(9)16)14(17)11-4-2-3-5-12(11)15(18)19/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIABSHHBLMGEQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00934533
Record name 2-(3-Chloro-4-methylbenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15254-27-0
Record name 2-(3-Chloro-4-methylbenzoyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15254-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chloro-4-toluoyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015254270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Chloro-4-methylbenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-chloro-4-toluoyl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main product when 2-(3-Chloro-4-methylbenzoyl)benzoic acid undergoes nitration?

A1: The primary product of nitrating this compound is 2-(3-chloro-4-methyl-6-nitrobenzoyl)benzoic acid. Research indicates that this product forms with a yield ranging from 70% to 80% []. Interestingly, this contradicts predictions based on sigma constants, which suggested 2-(3-chloro-4-methyl-5-nitrobenzoyl)benzoic acid as the major product [].

Q2: How can this compound be cyclized?

A2: While the provided abstract [] doesn't detail the specific products, it highlights that polyphosphoric acid can cyclize this compound. This suggests the acid likely facilitates a ring closure reaction within the molecule. Further research is needed to explore the exact cyclization products and their properties.

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